
N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18ClFN4O2 and its molecular weight is 364.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Met Kinase Inhibitor
- Research Focus: The compound has been explored as a selective and orally efficacious inhibitor of the Met kinase superfamily. This is significant in the context of cancer research, as Met kinase plays a crucial role in the growth and spread of cancer cells. A study discovered that substituting the pyridine 3-position improved enzyme potency, and specific analogues demonstrated complete tumor stasis in certain cancer models following oral administration (Schroeder et al., 2009).
Dopamine and Serotonin Antagonists
- Clinical Implications: This compound is part of a series that has shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Such properties are of interest in the development of treatments for neurological and psychiatric conditions. One study found that noncataleptogenic piperidyl derivatives, which are structurally similar, displayed profiles resembling that of certain atypical neuroleptics (Perregaard et al., 1992).
Antitubercular and Antibacterial Activities
- Pharmacological Properties: A series of carboxamide derivatives, including those similar to the compound , have been synthesized and screened for their antitubercular and antibacterial activities. Certain derivatives have been found to be more potent agents than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).
Aurora Kinase Inhibitor
- Cancer Treatment Potential: Compounds with structural similarities have been identified as inhibitors of Aurora A, which may be useful in treating cancer. This is particularly important in the context of targeted cancer therapies (ヘンリー,ジェームズ, 2006).
PET Radiotracer Studies
- Diagnostic Applications: The compound has been used in the synthesis of radiotracers for positron emission tomography (PET), which is a powerful tool in medical imaging. These studies help in the understanding of various biological processes and diseases at the molecular level (Katoch-Rouse & Horti, 2003).
Synthesis and Antimicrobial Study
- Antimicrobial Research: The compound's derivatives have been explored for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, which include similar compounds, have shown antifungal and antibacterial activities, indicating potential applications in antimicrobial therapy (Patel & Patel, 2010).
Topoisomerase IIα Inhibitory Properties
- Cancer Chemotherapy: Some piperidinecarboxamides, closely related to the compound, exhibit high anti-proliferative properties with potency higher than certain clinically approved drugs. This indicates their potential in cancer chemotherapy (Fawzy et al., 2019).
Carotenoid Synthesis Inhibition
- Plant Biology Research: The compound has been studied in the context of carotenoid synthesis inhibition. This research is important for understanding plant biology and developing herbicides (Bartels & Watson, 1978).
Orexin Receptor Antagonism
- Neuroscience and Sleep Disorders: Derivatives of the compound have been investigated for their role in orexin receptor antagonism, which is relevant in the treatment of insomnia and other sleep disorders (Renzulli et al., 2011).
Motilin Receptor Agonism
- Gastrointestinal Motility Disorders: N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a structurally related compound, is a novel motilin receptor agonist, indicating potential applications in treating gastrointestinal motility disorders (Westaway et al., 2009).
Synthesis of Novel Derivatives
- Chemical Synthesis: The compound has been used in the synthesis of novel derivatives, such as tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, showcasing its versatility in chemical synthesis (Abdalha et al., 2011).
Orexin-1 Receptor Mechanisms in Binge Eating
- Psychiatric Research: The compound and its derivatives have been studied in the context of compulsive food consumption and binge eating, offering insights into psychiatric research and potential treatments (Piccoli et al., 2012).
Pharmacokinetics of Novel ALK Inhibitors
- Drug Metabolism and Disposition: The compound's pharmacokinetics, including its metabolism and disposition, have been studied, contributing to the understanding of its efficacy and safety in potential therapeutic applications (Teffera et al., 2013).
Glycine Transporter 1 Inhibition
- Neurological Disorders: The compound has been identified as a potent and orally available Glycine Transporter 1 inhibitor, suggesting applications in neurological disorders (Yamamoto et al., 2016).
Cannabinoid Receptor Interaction
- Cannabinoid Research: The compound has been studied for its molecular interaction with the CB1 cannabinoid receptor, contributing to the understanding of cannabinoid pharmacology (Shim et al., 2002).
Microwave-assisted Synthesis of Hybrid Molecules
- Chemical Engineering: The compound has been used in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating its utility in advanced chemical engineering and synthesis techniques (Başoğlu et al., 2013).
Antitumor Activity of Pyrimidinyl Pyrazole Derivatives
- Anticancer Research: Novel pyrimidinyl pyrazole derivatives, including those similar to the compound, have been synthesized and evaluated for their antitumor activity, contributing to the development of new anticancer drugs (Naito et al., 2005).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-22-16(24)5-4-15(21-22)23-8-6-11(7-9-23)17(25)20-12-2-3-14(19)13(18)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMZSXRPUIMMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


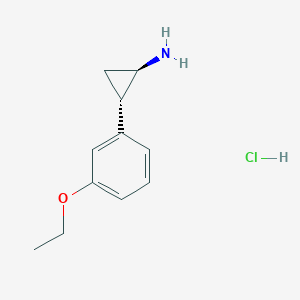
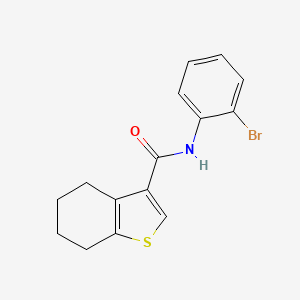
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
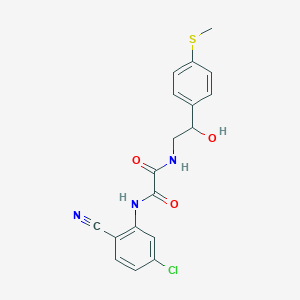
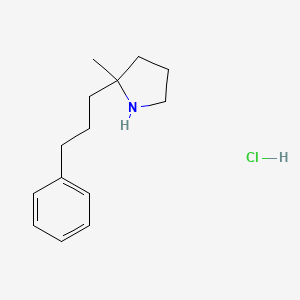
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

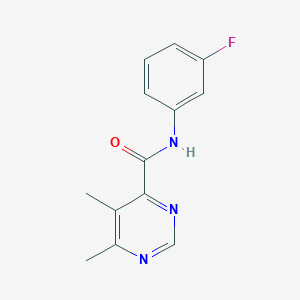
![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)
![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)